7-乙氧基罗氏香醇

描述

7-Ethoxyrosmanol is a phenolic diterpene compound that has garnered attention for its potential therapeutic applications. It is primarily isolated from the plant Salvia chamelaeagnea and exhibits notable antioxidant and anti-tumor properties . This compound has been studied for its ability to alleviate hyperglycemia-induced vascular endothelial dysfunction, making it a promising candidate for treating conditions related to oxidative stress and inflammation .

科学研究应用

7-Ethoxyrosmanol has been extensively studied for its applications in various fields:

Chemistry: Used as an antioxidant in chemical formulations.

Biology: Investigated for its role in reducing oxidative stress in biological systems.

Industry: Utilized in the development of natural preservatives and anti-aging products.

作用机制

Target of Action

The primary target of 7-Ethoxyrosmanol is the F-box/LRR-repeat protein 7 (FBXL7) in human umbilical vein endothelial cells (HUVECs) . FBXL7 is a ubiquitin E3 ligase that regulates cell cycle and is involved in many biological processes .

Mode of Action

7-Ethoxyrosmanol interacts with FBXL7, regulating its expression in HUVECs . High glucose levels increase the expression of FBXL7, which can be gradually inhibited by 7-Ethoxyrosmanol . This interaction results in changes in cell injury, inflammation, and reactive oxygen species (ROS) production .

Biochemical Pathways

7-Ethoxyrosmanol affects the biochemical pathways related to hyperglycemia-induced endothelial dysfunction . By regulating the expression of FBXL7, 7-Ethoxyrosmanol influences the pathways associated with cell injury, inflammation, and ROS production .

Result of Action

The action of 7-Ethoxyrosmanol results in the attenuation of high glucose-induced endothelial dysfunction in HUVECs . Specifically, it reduces cell injury, the secretion of pro-inflammatory cytokines, and ROS production . Moreover, it ameliorates high glucose-induced cell injury by knocking down FBXL7 .

Action Environment

The action, efficacy, and stability of 7-Ethoxyrosmanol can be influenced by environmental factors such as the presence of high glucose levels . In the presence of 33 mM high glucose, 7-Ethoxyrosmanol has been shown to effectively alleviate hyperglycemia-induced endothelial dysfunction .

生化分析

Biochemical Properties

7-Ethoxyrosmanol interacts with various biomolecules in biochemical reactions. It has been found to exhibit antioxidant activity, suggesting that it may interact with reactive oxygen species (ROS) in cells

Cellular Effects

7-Ethoxyrosmanol has been shown to have significant effects on various types of cells. In particular, it has been found to have antitumor effects on neuroblastoma cells . It influences cell function by inducing apoptosis and G2/M arrest of neuroblastoma cells . It also alleviates hyperglycemia-induced vascular endothelial dysfunction by regulating FBXL7 expression .

Molecular Mechanism

The molecular mechanism of 7-Ethoxyrosmanol involves its interaction with FBXL7, a protein involved in the regulation of cell cycle progression . 7-Ethoxyrosmanol time-dependently increased high glucose-induced cell injury, the secretions of pro-inflammatory cytokines and ROS production in HUVECs . Moreover, high glucose time-dependently increased the FBXL7 expressions, which could be gradually inhibited by 7-Ethoxyrosmanol .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 7-Ethoxyrosmanol typically involves the ethoxylation of rosmanol, a naturally occurring diterpene. The reaction conditions often include the use of ethyl alcohol as the ethoxylating agent under acidic or basic conditions to facilitate the substitution at the C-7 position .

Industrial Production Methods: Industrial production of 7-Ethoxyrosmanol may involve the extraction of rosmanol from plant sources followed by chemical modification. The process includes:

Extraction: Rosmanol is extracted from Salvia chamelaeagnea using solvents like methanol or ethanol.

Purification: The extract is purified using chromatographic techniques.

Ethoxylation: The purified rosmanol undergoes ethoxylation to produce 7-Ethoxyrosmanol.

化学反应分析

Types of Reactions: 7-Ethoxyrosmanol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it to more saturated derivatives.

Substitution: The ethoxyl group at the C-7 position can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Acidic or basic catalysts to facilitate the substitution reactions.

Major Products:

Oxidation Products: Quinone derivatives.

Reduction Products: Saturated diterpenes.

Substitution Products: Various substituted diterpenes depending on the reagents used.

相似化合物的比较

Rosmanol: The parent compound of 7-Ethoxyrosmanol, known for its strong antioxidant properties.

Carnosol: Another phenolic diterpene with potent antioxidant and anti-inflammatory effects.

Carnosic Acid: Exhibits similar antioxidant properties but differs in its chemical structure and biological activity.

Uniqueness of 7-Ethoxyrosmanol: 7-Ethoxyrosmanol is unique due to the ethoxyl group at the C-7 position, which enhances its hydrophobicity and potentially its bioavailability. This modification also influences its antioxidant activity, making it distinct from its parent compound, rosmanol .

生物活性

7-Ethoxyrosmanol, a phenolic diterpene derived from Salvia chamelaeagnea, has garnered attention for its diverse biological activities. This article explores its antioxidant, antimicrobial, and potential antitumor properties, supported by various studies and data tables.

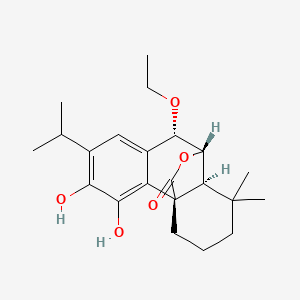

Chemical Structure

The chemical structure of 7-Ethoxyrosmanol is characterized by its unique phenolic framework, which contributes to its biological activities. The compound can be represented as follows:

Chemical Structure of 7-Ethoxyrosmanol .

Antioxidant Activity

Research indicates that 7-Ethoxyrosmanol exhibits antioxidant properties, although its activity is comparatively lower than that of other related compounds such as carnosol and rosmanol. A study assessed its antioxidant capacity using various assays including:

- Trolox Equivalent Antioxidant Capacity (TEAC)

- Ferric-Ion Reducing Antioxidant Power (FRAP)

- Oxygen Radical Absorbance Capacity (ORAC)

The findings revealed that while 7-Ethoxyrosmanol does possess antioxidant capabilities, it is less potent than carnosol and rosmanol due to the structural modifications at the C-7 position .

Comparison of Antioxidant Activity

| Compound | TEAC (µmol Trolox Equivalent/g) | FRAP (µmol FeSO₄ Equivalent/g) | ORAC (µmol Trolox Equivalent/g) |

|---|---|---|---|

| Carnosol | High | High | High |

| Rosmanol | Moderate | Moderate | Moderate |

| 7-Ethoxyrosmanol | Low | Low | Low |

Antimicrobial Activity

7-Ethoxyrosmanol has been studied for its antimicrobial properties against various pathogens. It shows significant activity against bacteria, which is essential in the context of rising antibiotic resistance. The following table summarizes its antibacterial efficacy based on recent findings:

| Source | Tested Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Salvia chamelaeagnea | Staphylococcus aureus | 32 µg/ml |

| Escherichia coli | 16 µg/ml | |

| Pseudomonas aeruginosa | 32 µg/ml |

This data indicates that 7-Ethoxyrosmanol can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as a natural antimicrobial agent .

Cytotoxicity and Antitumor Effects

In vitro studies have also highlighted the cytotoxic effects of 7-Ethoxyrosmanol on cancer cell lines. The compound has shown potential in inhibiting cell proliferation in various tumor models. Specific findings include:

- Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer), and A549 (lung cancer).

- IC50 Values : Indicate the concentration required to inhibit cell growth by 50%.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

| A549 | 25 |

These results suggest that 7-Ethoxyrosmanol may have potential as an antitumor agent, warranting further investigation into its mechanisms of action .

属性

IUPAC Name |

(1R,8S,9S,10S)-8-ethoxy-3,4-dihydroxy-11,11-dimethyl-5-propan-2-yl-16-oxatetracyclo[7.5.2.01,10.02,7]hexadeca-2,4,6-trien-15-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30O5/c1-6-26-17-13-10-12(11(2)3)15(23)16(24)14(13)22-9-7-8-21(4,5)19(22)18(17)27-20(22)25/h10-11,17-19,23-24H,6-9H2,1-5H3/t17-,18+,19-,22-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEUIVINVBVPWCU-WEMPKCCASA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1C2C3C(CCCC3(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCO[C@@H]1[C@@H]2[C@@H]3[C@](CCCC3(C)C)(C4=C(C(=C(C=C14)C(C)C)O)O)C(=O)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What are the antioxidant properties of 7-Ethoxyrosmanol and how do they compare to other similar compounds?

A1: 7-Ethoxyrosmanol displays strong antioxidant activity, confirmed by assays like Trolox equivalent antioxidant capacity (TEAC), ferric-ion reducing antioxidant parameter (FRAP), and oxygen radical absorbance capacity (ORAC) []. Notably, it exhibits a low oxidation potential (Epa = 0.11 V) compared to other compounds like carnosol and carnosic acid, suggesting potent antioxidant power []. This activity is attributed to structural features such as multiple hydroxyl (OH) groups, conjugation, and a lactone ring [].

Q2: Besides antioxidant effects, does 7-Ethoxyrosmanol have other potential therapeutic applications?

A2: Research suggests 7-Ethoxyrosmanol might have antitumor properties. In studies on neuroblastoma cells, it showed significant cytotoxicity and induced apoptosis, possibly by degrading procaspase-3 and -9 []. It also influenced cell cycle progression, causing arrest in the G2/M phase [].

Q3: How does the structure of 7-Ethoxyrosmanol contribute to its activity?

A3: While specific structure-activity relationship (SAR) studies for 7-Ethoxyrosmanol are limited in the provided literature, research points to the importance of multiple OH groups, conjugation, and the lactone ring for its antioxidant activity []. Comparing its structure to other active compounds like rosmanol and carnosol reveals these shared features, suggesting their role in free radical scavenging and electrochemical behavior []. Further research is needed to fully elucidate the SAR of 7-Ethoxyrosmanol and explore modifications that could enhance its properties.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。